(3-bromo-2-fluorophenyl)hydrazine hydrochloride
Description
(3-Bromo-2-fluorophenyl)hydrazine hydrochloride is a halogenated arylhydrazine derivative with the molecular formula C₆H₅BrClFN₂. Its structure features a phenyl ring substituted with bromo (Br) and fluoro (F) groups at the 3- and 2-positions, respectively, coupled with a hydrazine moiety that is protonated as a hydrochloride salt. This compound is utilized in organic synthesis, particularly in the formation of heterocycles like pyrazolines and pyrazoles, and may serve as a precursor for pharmaceuticals or agrochemicals. The electron-withdrawing Br and F substituents influence its reactivity, solubility, and crystalline properties compared to non-halogenated hydrazines .
Properties
IUPAC Name |
(3-bromo-2-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQHRNAPEJZLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2369752-80-5 | |
| Record name | (3-bromo-2-fluorophenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactions Analysis
(3-Bromo-2-fluorophenyl)hydrazine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.
Substitution Reactions: The bromine and fluorine atoms can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the specific conditions.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Iodobenzene derivatives and other substituted phenyl compounds.
Scientific Research Applications
(3-Bromo-2-fluorophenyl)hydrazine hydrochloride: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand the behavior of similar compounds in biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-Bromo-2-fluorophenyl)hydrazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors in biological systems.
Pathways Involved: It may be involved in pathways related to oxidative stress, inflammation, and other cellular processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their substituent patterns:
| Compound Name | CAS Number | Substituents | Similarity Score |
|---|---|---|---|
| (3-Bromo-2-fluorophenyl)hydrazine HCl | N/A | 3-Br, 2-F | Reference |
| 3-Bromophenylhydrazine hydrochloride | 589-21-9 | 3-Br | 1.00 |
| 2-Bromophenylhydrazine hydrochloride | 62672-26-8 | 2-Br | 0.90 |
| (5-Bromo-2-fluorophenyl)hydrazine HCl | 214916-08-2 | 5-Br, 2-F | 0.73 |
Key Observations :
- Positional Isomerism: The 3-Br, 2-F substitution in the target compound distinguishes it from 2-Br (CAS 62672-26-8) and 5-Br, 2-F analogs.
- Crystalline Properties : Halogen positioning impacts crystallinity. For example, 1,1-dimethyl hydrazine salts with Cl⁻ or SO₄²⁻ show lower symmetry and altered mechanical properties compared to tetrafluoroborate salts .
Key Observations :
Key Observations :
Key Observations :
- Toxicity : While data for the target compound is lacking, hydrazine hydrochloride has an LD₅₀ of 128 mg/kg in rats, indicating careful handling is required .
- Crystallinity : Halogen placement influences packing; for example, 1,1-dimethyl hydrazine HCl lacks the wax-like properties of its BF₄⁻ analog .
Biological Activity
(3-Bromo-2-fluorophenyl)hydrazine hydrochloride is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the compound's significance in research.
Chemical Structure and Properties
The compound is characterized by a phenyl ring substituted at the 3-position with a bromine atom and at the 2-position with a fluorine atom, along with a hydrazine functional group. Its molecular formula is . The presence of halogen substituents significantly influences its reactivity and interactions with biological molecules, making it a valuable intermediate in synthetic organic chemistry.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which may play a role in metabolic pathways.
- Antiproliferative Effects : Similar compounds have shown significant antiproliferative activity against cancer cell lines, suggesting that this compound may also possess this property.
- Mechanism of Action : The mechanism may involve interactions with specific biological targets, potentially modulating signaling pathways critical for cell growth and survival.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit key metabolic enzymes |
| Antiproliferative | Demonstrated effects against various cancer cell lines |
| Mechanism Insights | Possible modulation of signaling pathways involved in cell growth |
Synthesis Methods
Several methods exist for synthesizing this compound. Common approaches include:
- Halogenation Reactions : Utilizing bromination and fluorination techniques on phenyl hydrazines.
- Coupling Reactions : Employing coupling reactions between hydrazines and halogenated aromatic compounds.
These synthetic routes highlight the versatility of hydrazines in organic synthesis.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the antiproliferative effects of structurally similar hydrazine derivatives against various cancer cell lines, revealing significant growth inhibition. For instance, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against colon carcinoma cells.
- Enzyme Interaction Studies : Computational models have been employed to predict the binding affinity of this compound to specific enzyme targets. These studies suggest that the compound may effectively interact with enzymes involved in cancer metabolism .
- Pharmacological Applications : The dual substitution pattern of bromine and fluorine enhances the compound's reactivity, making it a candidate for further pharmacological evaluation. Preliminary studies indicate potential applications in treating diseases related to metabolic dysregulation.
Table 2: Selected Case Studies on Biological Activity
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant growth inhibition in colon carcinoma cells |
| Enzyme Interaction | Predicted high binding affinity to metabolic enzymes |
| Pharmacological Applications | Potential use as a therapeutic agent for metabolic disorders |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (3-bromo-2-fluorophenyl)hydrazine hydrochloride, and how can reaction progress be monitored?
- Methodological Answer : Synthesis typically involves halogenated aryl precursors reacting with hydrazine derivatives under controlled pH and temperature (e.g., 0–5°C, pH 4–6). Analytical techniques like HPLC or thin-layer chromatography (TLC) should be used to monitor intermediates and final product purity. For example, TLC with a mobile phase of ethyl acetate/hexane (3:7) can resolve hydrazine derivatives effectively .
| Synthesis Optimization Parameters |
|---|
| Temperature range |
| pH |
| Reaction time |
| Yield |
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight, light-protected containers at –20°C. Stability studies on analogous brominated hydrazines indicate degradation products (e.g., dehalogenated derivatives) form under prolonged exposure to heat (>40°C) or UV light. Regular LC-MS analysis is recommended for long-term storage validation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm substitution patterns on the aromatic ring (e.g., bromine and fluorine coupling constants).
- FT-IR : Peaks at 3300–3400 cm (N–H stretch) and 750 cm (C–Br stretch).
- Elemental Analysis : Validate empirical formula (e.g., CHBrClFN) with <0.5% deviation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The bromine atom at the 3-position undergoes SAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from fluorine at the 2-position, which activates the ring. Kinetic studies on similar compounds show pseudo-first-order behavior under basic conditions (e.g., NaOH/ethanol). Computational DFT studies can map transition states to rationalize regioselectivity .
| Key Reaction Parameters |
|---|
| Solvent |
| Base |
| Activation energy (ΔG) |
Q. How can this compound be utilized in synthesizing heterocyclic scaffolds for drug discovery?
- Methodological Answer : React with ketones or aldehydes to form pyrazoline derivatives , which are bioactive cores. For example, condensation with benzylideneacetone under reflux yields pyrazolines with potential kinase inhibitory activity. Purification via column chromatography (SiO, hexane/EtOAc) and characterization by X-ray crystallography (e.g., SHELXL refinement ) are critical .
Q. What strategies mitigate contradictions in biological activity data for hydrazine derivatives?
- Methodological Answer :
-
Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify non-linear effects.
-
Off-Target Assays : Use SPR (Surface Plasmon Resonance) to confirm binding specificity to target enzymes (e.g., aminopeptidase N).
-
Metabolic Stability : Assess hepatic microsome stability to rule out rapid degradation artifacts .
Case Study: Enzyme Inhibition Target enzyme IC Selectivity ratio
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (AMBER) to map binding poses with proteins like VEGFR2. Validate predictions with ITC (Isothermal Titration Calorimetry) to quantify binding thermodynamics (ΔH, ΔS) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for similar bromophenylhydrazines?
- Methodological Answer : Variability often arises from differences in halogen reactivity (Br vs. Cl) or purification methods. Systematic DoE (Design of Experiments) can isolate critical factors (e.g., solvent polarity, stoichiometry). For example, acetonitrile vs. ethanol may alter byproduct formation, impacting yield .
Key Omissions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
